molecular formula C21H18N4O6S B14124701 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1170381-66-4

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B14124701
CAS No.: 1170381-66-4
M. Wt: 454.5 g/mol
InChI Key: NXOKAOAVSOOVJK-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a combination of functional groups including a pyrrolidinone, oxadiazole, and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of appropriate amides or imides.

    Final Coupling: The final step involves coupling the oxadiazole derivative with the pyrrolidinone derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzyl and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials.

    Chemical Biology: It can be used as a probe to study biological processes or as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)benzamide
  • 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Uniqueness

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the methylsulfonyl group, which can enhance its solubility and bioavailability. This makes it a promising candidate for drug development and other applications where solubility is a critical factor.

Properties

CAS No.

1170381-66-4

Molecular Formula

C21H18N4O6S

Molecular Weight

454.5 g/mol

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

InChI

InChI=1S/C21H18N4O6S/c1-32(29,30)16-8-2-13(3-9-16)12-17-23-24-21(31-17)22-20(28)14-4-6-15(7-5-14)25-18(26)10-11-19(25)27/h2-9H,10-12H2,1H3,(H,22,24,28)

InChI Key

NXOKAOAVSOOVJK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O

Origin of Product

United States

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